molecular formula C11H15N5O2 B14559108 (3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide CAS No. 61667-05-8

(3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide

Cat. No.: B14559108
CAS No.: 61667-05-8
M. Wt: 249.27 g/mol
InChI Key: AWFVZZUVCMSEPE-UHFFFAOYSA-N
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Description

(3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyldiazenyl Group: This step involves the diazotization of aniline to form a diazonium salt, which is then coupled with an appropriate substrate to introduce the phenyldiazenyl group.

    Introduction of the Imino Group: The imino group can be introduced through a condensation reaction between an aldehyde or ketone and an amine.

    Addition of the Hydroxyethyl Group: This step involves the nucleophilic addition of an ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Formation of the Amino Group: The final step involves the reduction of a nitro group or the direct introduction of an amino group through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzene: A simple aromatic hydrocarbon with a similar aromatic ring structure.

    Toluene: An aromatic hydrocarbon with a methyl group attached to the benzene ring.

    Ethyl Benzene: An aromatic hydrocarbon with an ethyl group attached to the benzene ring.

    Xylene: An aromatic hydrocarbon with two methyl groups attached to the benzene ring.

Uniqueness

(3Z)-3-Amino-3-[(2-hydroxyethyl)imino]-2-[(E)-phenyldiazenyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61667-05-8

Molecular Formula

C11H15N5O2

Molecular Weight

249.27 g/mol

IUPAC Name

3-amino-3-(2-hydroxyethylimino)-2-phenyldiazenylpropanamide

InChI

InChI=1S/C11H15N5O2/c12-10(14-6-7-17)9(11(13)18)16-15-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H2,12,14)(H2,13,18)

InChI Key

AWFVZZUVCMSEPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC(C(=NCCO)N)C(=O)N

Origin of Product

United States

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